molecular formula C21H21BrN2O4 B2672390 3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1212114-49-2

3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2672390
CAS No.: 1212114-49-2
M. Wt: 445.313
InChI Key: OHZDMHXAYPJNCU-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic system featuring a pyrrolo-oxazole-dione core substituted with a 5-bromo-2-hydroxyphenyl group, a butyl chain, and a phenyl ring. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL and visualization software such as ORTEP-3 , which are critical for resolving complex ring puckering and hydrogen-bonding patterns .

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-2-3-11-23-20(26)17-18(15-12-13(22)9-10-16(15)25)24(28-19(17)21(23)27)14-7-5-4-6-8-14/h4-10,12,17-19,25H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDMHXAYPJNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The brominated phenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of functionalized derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolo[3,4-d]oxazole compounds exhibit significant anti-inflammatory properties. The compound's structure allows for interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have shown that modifications to the pyrrolo[3,4-d]oxazole scaffold can enhance selectivity and potency against COX enzymes .

Antioxidant Properties

The incorporation of hydroxyl groups in the structure of the compound suggests potential antioxidant activity. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Anticancer Potential

There is emerging evidence that pyrrolo[3,4-d]oxazole derivatives possess anticancer properties. The ability of these compounds to inhibit specific signaling pathways involved in tumor growth and metastasis has been documented. Further studies are necessary to elucidate the mechanisms through which this compound exerts its anticancer effects and to assess its efficacy in clinical settings .

Case Study 1: Synthesis and Biological Evaluation

A study detailed the synthesis of various pyrrolo[3,4-d]oxazole derivatives and their biological evaluation against COX enzymes. The findings revealed that certain modifications significantly increased COX-2 selectivity while maintaining low toxicity profiles in vitro. This highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrolo[3,4-d]oxazole compounds. The results indicated that specific substitutions on the aromatic rings could enhance both anti-inflammatory and antioxidant activities. This information is vital for guiding future synthetic efforts aimed at optimizing the therapeutic profile of these compounds .

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The brominated phenyl group and the pyrrolo[3,4-d][1,2]oxazole core are likely to play key roles in its binding to proteins and enzymes, affecting their activity and function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo-Oxazole-Dione Family

The target compound shares its core with derivatives like 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (). Key differences include:

  • Substituent Effects: The target’s 5-bromo-2-hydroxyphenyl group contrasts with the chloro, dimethylamino, and methylphenyl groups in . Bromine’s larger atomic radius may enhance van der Waals interactions, while the hydroxyl group enables stronger hydrogen bonding compared to dimethylamino or methyl groups .
  • Hydrophobicity : The butyl chain in the target compound likely increases lipophilicity relative to the shorter alkyl or aromatic substituents in analogues, impacting pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Hydrogen Bond Donors/Acceptors
Target Compound C₂₃H₂₂BrN₂O₅ 501.34 5-Bromo-2-hydroxyphenyl, butyl, phenyl Not reported 2 donors (OH, NH), 5 acceptors
5-(2-Chlorophenyl)-... () C₂₅H₂₀ClN₃O₄ 478.89 2-Chlorophenyl, 4-dimethylaminophenyl Not reported 1 donor (NH), 6 acceptors
3-(4-Bromophenyl)-5-... () C₂₀H₂₁BrN₄OS 445.38 4-Bromophenyl, pyrazoline, indole 192–193 3 donors (NH, NH₂), 4 acceptors
Hydrogen Bonding and Crystallographic Behavior
  • The hydroxyl group in the target compound enables O–H···O/N interactions, which are critical for stabilizing crystal lattices. This contrasts with ’s compound, where NH/NH₂ groups dominate hydrogen bonding .
  • Ring puckering in the hexahydro-pyrrolo-oxazole core (analyzed via Cremer-Pople parameters ) likely differs from ’s triazino-indol derivatives, where fused rings impose distinct conformational constraints.

Biological Activity

The compound 3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione , also known as ChemDiv Compound ID 5055-3549, is a synthetic organic compound with notable structural features that suggest potential biological activity. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H21BrN2O4C_{21}H_{21}BrN_2O_4. Its structural representation includes a hexahydro-pyrrolo-dione core with substituents that may influence its biological properties. The presence of a bromine atom and a hydroxyl group on the phenyl ring is particularly noteworthy for its potential reactivity and interaction with biological targets.

The biological activity of the compound can be attributed to several mechanisms, including:

  • Antioxidant Activity : The presence of hydroxyl groups in phenolic compounds often correlates with antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this class may exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Properties : A study indicated that similar compounds demonstrated significant scavenging activity against free radicals, suggesting that this compound may also possess this property .
  • Anti-inflammatory Activity : Research on related compounds has shown inhibition of COX-II activity. For instance, a recent study reported that pyrazole-linked compounds exhibited selectivity towards COX-II with reduced ulcerogenic effects . This implies that our compound might also share similar anti-inflammatory mechanisms.
  • Antitumor Effects : In vitro studies on structurally related compounds have demonstrated cytotoxicity against various cancer cell lines such as TK-10 and HT-29. These findings suggest a promising avenue for further investigation into the antitumor potential of our compound .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantPhenolic derivativesSignificant free radical scavenging
Anti-inflammatoryPyrazole-linked compoundsCOX-II inhibition
AntitumorIndazole derivativesCytotoxicity against cancer cells

Q & A

Q. How can researchers optimize the synthesis of 3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For structurally similar pyrrolo-isoxazole diones (e.g., ), key factors include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling steps involving brominated intermediates .
  • Solvent systems : Deoxygenated DMF/water mixtures improve yields in Suzuki-Miyaura couplings .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) enhance purity .
    Example protocol from :
StepConditionsYield
Boronic acid couplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C, 12h65–85%
CyclizationAcOH, reflux, 6h70–90%

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
  • ¹H/¹³C-NMR : Resolve stereochemistry and substituent environments (e.g., aromatic protons at δ 6.8–8.0 ppm, alkyl chains at δ 1.1–2.8 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., EI-MS: M⁺+1 at m/z 464–470) .
  • Elemental analysis : Validate purity (e.g., ±0.3% deviation for C/H/N) .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the hexahydro-pyrrolo-oxazole core?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group, β = 128.65°) provides absolute configuration .
  • Hirschfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å) to explain packing efficiency .
  • Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR/IR spectra for comparison with experimental data .

Q. What strategies address contradictions in reaction yields or spectral data during synthesis?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or LC-MS to detect intermediates/byproducts (e.g., incomplete cyclization or bromine displacement) .
  • Parameter adjustment : Vary temperature (e.g., 60°C vs. 80°C) or catalyst loading (1–5 mol%) to mitigate side reactions .
  • Data reconciliation : Compare melting points (e.g., 192–193°C vs. literature) and elemental analysis (e.g., C: 53.70% observed vs. 53.94% calculated) to identify impurities .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically studied?

  • Methodological Answer :
  • Kinetic assays : Monitor bromophenyl group substitution (e.g., SNAr with amines) via UV-Vis or HPLC .
  • Electrochemical profiling : Cyclic voltammetry reveals redox-active sites (e.g., oxazole-dione moiety at −1.2 V vs. Ag/AgCl) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) to guide reaction conditions .

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